molecular formula C15H14N4O2 B1229405 N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide

N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide

Cat. No. B1229405
M. Wt: 282.3 g/mol
InChI Key: RWBSJSBJUPUTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide is a member of quinazolines.

Scientific Research Applications

Synthesis and Biological Applications

  • N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide and its derivatives have been synthesized and investigated for various biological activities. Alagarsamy et al. (2015) synthesized a variety of novel quinazolinyl acetamides, including derivatives of this compound, which showed potent analgesic and anti-inflammatory activities (Alagarsamy et al., 2015).

Antitumor and Anticancer Properties

  • A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the chemical structure of interest, were synthesized by Al-Suwaidan et al. (2016). These compounds demonstrated significant in vitro antitumor activity, with some analogues showing broad spectrum antitumor activity and selective activities towards various cancer cell lines (Al-Suwaidan et al., 2016).
  • Hassan et al. (2021) synthesized quinolin-2(1H)-one bearing thiazoles, which showed higher antiproliferative activity than their precursors. Certain compounds in this series exhibited significant anticancer activity, including VEGFR-2 inhibitory activity (Hassan et al., 2021).

Molecular Docking and Spectroscopic Studies

  • El-Azab et al. (2016) conducted a comprehensive study involving molecular docking and spectroscopic analysis on a compound structurally similar to this compound. This study provided insights into the compound's potential inhibitory activity against BRCA2 complex (El-Azab et al., 2016).

Synthesis and Pharmacological Activities

  • Rajasekaran et al. (2011) synthesized a series of 2-thioxoquinazolin-4(3H)-one derivatives, which displayed significant anti-inflammatory and analgesic activities. The study highlights the potential pharmacological importance of compounds structurally related to this compound (Rajasekaran et al., 2011).

Anticonvulsant Activity

  • El Kayal et al. (2019) developed a series of acetamides, similar in structure, with anticonvulsant properties. This study suggests the potential of such compounds in the development of new anticonvulsant drugs (El Kayal et al., 2019).

properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.3 g/mol

IUPAC Name

N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C15H14N4O2/c1-10(20)18-19-14(13-8-4-5-9-16-13)17-12-7-3-2-6-11(12)15(19)21/h2-9,14,17H,1H3,(H,18,20)

InChI Key

RWBSJSBJUPUTQS-UHFFFAOYSA-N

SMILES

CC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=N3

Canonical SMILES

CC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide
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N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide
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N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide
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N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide
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N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide
Reactant of Route 6
N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide

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